4-Chloro-6-iodo-2-phenylquinazoline

Palladium-catalyzed cross-coupling Site-selective functionalization Sequential Sonogashira-Suzuki coupling

4-Chloro-6-iodo-2-phenylquinazoline (C₁₄H₈ClIN₂, CAS 257624-25-2) is a dihalogenated quinazoline derivative characterized by a chlorine atom at the C-4 position, an iodine atom at the C-6 position, and a phenyl group at the C-2 position. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, primarily due to its orthogonal halogen reactivity profile.

Molecular Formula C14H8ClIN2
Molecular Weight 366.58 g/mol
CAS No. 257624-25-2
Cat. No. B1504901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodo-2-phenylquinazoline
CAS257624-25-2
Molecular FormulaC14H8ClIN2
Molecular Weight366.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl
InChIInChI=1S/C14H8ClIN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H
InChIKeyQWWNBZHIFSAULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-iodo-2-phenylquinazoline CAS 257624-25-2: Core Scaffold for Halogen-Specific Cross-Coupling and Derivative Synthesis


4-Chloro-6-iodo-2-phenylquinazoline (C₁₄H₈ClIN₂, CAS 257624-25-2) is a dihalogenated quinazoline derivative characterized by a chlorine atom at the C-4 position, an iodine atom at the C-6 position, and a phenyl group at the C-2 position. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, primarily due to its orthogonal halogen reactivity profile [1]. The differential reactivity between the C-4 chlorine (susceptible to nucleophilic aromatic substitution) and the C-6 iodine (primed for palladium-catalyzed cross-coupling) enables sequential functionalization strategies not accessible with mono-halogenated or symmetrically dihalogenated quinazoline analogs [2]. Its synthesis typically involves cyclocondensation of halogenated anthranilamides with benzaldehyde followed by chlorination, with reported yields ranging from 46% to 86% depending on the synthetic route employed .

Why 4-Chloro-6-iodo-2-phenylquinazoline Cannot Be Replaced by Other Dihalogenated Quinazolines in Sequential Functionalization Workflows


Generic substitution of 4-chloro-6-iodo-2-phenylquinazoline with other dihalogenated quinazolines—particularly 4-chloro-6-bromo analogs—is contraindicated in synthetic workflows requiring site-selective sequential functionalization. The critical differentiating factor is the intrinsic reactivity order of the Csp²–halogen bonds under palladium-catalyzed cross-coupling conditions. In chloro-bromo substituted quinazolines, cross-coupling selectivity generally favors substitution at the more activated C(4)–Cl bond over the Csp²–Br bond, limiting synthetic versatility for orthogonal functionalization strategies [1]. In contrast, chloro-iodo derivatives invert this selectivity: substitution proceeds preferentially through the intrinsically more reactive Csp²–I bond, leaving the C(4)–Cl site available for subsequent nucleophilic displacement or alternative coupling modalities [2]. This orthogonal reactivity profile is essential for constructing unsymmetrical polycarbo-substituted quinazolines and cannot be replicated by mono-halogenated, symmetrically dihalogenated, or chloro-bromo substituted quinazoline scaffolds [3].

4-Chloro-6-iodo-2-phenylquinazoline: Quantitative Differentiation Evidence Versus Comparators


Cross-Coupling Selectivity: Orthogonal Reactivity of C-6 Iodine Versus C-4 Chlorine Relative to Chloro-Bromo Quinazoline Analogs

In palladium-catalyzed sequential cross-coupling reactions, 2-aryl-4-chloro-6-iodoquinazolines exhibit a fundamentally different site-selectivity profile compared to chloro-bromo substituted quinazolines. In the chloro-iodo scaffold, cross-coupling occurs preferentially at the Csp²–I bond (C-6 position) due to its intrinsically higher reactivity, leaving the C(4)–Cl bond intact for subsequent functionalization. In contrast, chloro-bromo analogs display reversed selectivity, favoring substitution at the more activated C(4)–Cl bond over the Csp²–Br bond [1]. This orthogonal reactivity enables successive Sonogashira coupling at C-6 followed by Suzuki-Miyaura coupling at C-4 to yield unsymmetrical polycarbo-substituted quinazolines—a synthetic sequence that fails when attempted with chloro-bromo substituted quinazolines due to undesired C-4 site competition [2].

Palladium-catalyzed cross-coupling Site-selective functionalization Sequential Sonogashira-Suzuki coupling

Derivative Anti-Inflammatory Activity: Compounds Derived from 2-(4-Chlorophenyl)-4-chloro-6-iodoquinazoline Show Indomethacin-Comparable Efficacy in Carrageenin-Induced Paw Edema Model

A series of compounds synthesized via cyclization of 2-(4-chlorophenyl)-4-chloro-6-iodoquinazoline (a close analog of the title compound) with semicarbazide or acid hydrazide, and via reaction with amines and amino acid esters, were evaluated for anti-inflammatory activity in the carrageenin-induced paw edema test. The screening data revealed that nine of the tested compounds exhibited activity comparable to indomethacin, the reference nonsteroidal anti-inflammatory drug [1]. While these data represent derivatives rather than the parent compound, they establish that the 4-chloro-6-iodo-2-phenylquinazoline scaffold serves as a privileged starting point for accessing pharmacologically active anti-inflammatory agents with efficacy benchmarked against a clinically established comparator.

Anti-inflammatory screening Carrageenin-induced paw edema Quinazoline pharmacophore

Derivative Antimicrobial Activity: 2-(4-Chlorophenyl)-6-iodoquinazoline Derivatives Exhibit Broad-Spectrum Activity Against Gram-Negative, Gram-Positive, and Fungal Pathogens

A series of 2-(4-chlorophenyl)-6-iodoquinazoline derivatives carrying various acyclic or heterocyclic moieties at the 4-position were prepared and tested for antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, and pathogenic fungi. The results revealed that several of the synthesized compounds displayed marked activity against the tested microorganisms [1]. The 6-iodo substitution pattern, which is a defining feature of the title compound, is maintained across these derivatives, supporting the relevance of this halogenation pattern for biological activity. While the specific MIC values and comparator antibiotics are not detailed in the available abstract, the reported broad-spectrum antimicrobial profile establishes the 4-chloro-6-iodo-2-phenylquinazoline scaffold as a validated entry point for antimicrobial agent development.

Antimicrobial screening Antibacterial activity Antifungal activity

Synthetic Versatility: C-4 Chlorine Enables Microwave-Mediated N-Arylation to Generate Antiproliferative 4-Anilinoquinazolines

The C-4 chlorine atom of 4-chloro-6-iodo-2-phenylquinazoline undergoes nucleophilic aromatic substitution under microwave-mediated N-arylation conditions to generate 4-anilinoquinazoline derivatives. These derivatives have been evaluated for antiproliferative activity against human cancer cell lines, with certain derivatives exhibiting IC₅₀ values as low as 2.0 µM against T98G human glioblastoma cells . This reactivity profile differentiates the title compound from quinazoline analogs lacking the C-4 chlorine substituent, which cannot undergo this direct N-arylation transformation to access the pharmacologically relevant 4-anilinoquinazoline scaffold. The combination of C-4 chlorine for nucleophilic displacement and C-6 iodine for cross-coupling provides a dual-functionalization platform that is not available in mono-halogenated quinazolines.

N-Arylation Antiproliferative agents Microwave-assisted synthesis

SAR Inference: 2-Phenylquinazoline Scaffold Demonstrates Nanomolar BCRP Inhibition When Appropriately Substituted at Position 4

Structure-activity relationship studies of 4-substituted-2-phenylquinazolines as breast cancer resistance protein (BCRP/ABCG2) inhibitors have identified that compounds with phenyl rings attached via an amine-containing linker at position 4 are potent inhibitors of BCRP. Meta-substitution on the 4-position phenyl ring generally enhances inhibitory effect, with compound 12 identified as the most potent and selective BCRP inhibitor in the series [1]. In a related quinazoline-based BCRP inhibitor study, a 4-anilino substituted 2-phenylquinazoline derivative achieved an IC₅₀ of 0.13 µM against BCRP, which is lower than that of Ko143 (IC₅₀ = 0.25 µM), the most potent known BCRP inhibitor [2]. These SAR findings are directly relevant to the title compound, as the C-4 chlorine provides a synthetic handle for introducing amine-containing linkers and anilino groups that have been empirically demonstrated to confer nanomolar BCRP inhibitory potency.

BCRP inhibition ABCG2 transporter Multidrug resistance

Physicochemical Identity: Defined Melting Point Enables Identity Verification and Batch Consistency Assessment

4-Chloro-6-iodo-2-phenylquinazoline exhibits a reported melting point of 135 °C [1]. While this value does not constitute a direct performance-based differentiation, it provides a verifiable physicochemical benchmark for identity confirmation and batch-to-batch consistency assessment—a practical procurement consideration that distinguishes this specific compound from structurally related but physically distinct quinazoline analogs (e.g., 2-phenylquinazoline, melting point 97-98 °C [2]). The substantial 37-38 °C melting point difference relative to the unsubstituted 2-phenylquinazoline core reflects the significant impact of the 4-chloro and 6-iodo substituents on solid-state properties, which may influence handling, formulation, and purification workflows.

Quality control Melting point Identity verification

4-Chloro-6-iodo-2-phenylquinazoline: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Sequential Site-Selective Synthesis of Unsymmetrical Polycarbo-Substituted Quinazolines via Orthogonal C6-I and C4-Cl Functionalization

This scenario leverages the orthogonal reactivity of 4-chloro-6-iodo-2-phenylquinazoline in palladium-catalyzed cross-coupling reactions. Unlike chloro-bromo quinazoline analogs where selectivity favors the C(4)–Cl bond, the chloro-iodo scaffold directs initial cross-coupling to the C(6)–I site due to the intrinsically higher reactivity of the Csp²–I bond, preserving the C(4)–Cl position for subsequent functionalization [1]. This enables successive Sonogashira coupling at C-6 followed by Suzuki-Miyaura coupling at C-4 to generate unsymmetrical polycarbo-substituted quinazolines—a synthetic sequence that is inaccessible with chloro-bromo analogs [2]. The resulting 2,3-diaryl-6-(phenylethynyl)quinazolines have demonstrated tunable electronic absorption and emission properties in various solvents (dichloromethane, toluene, DMF, methanol), making this synthetic platform applicable to both medicinal chemistry and optoelectronic materials development [3].

Synthesis of 4-Anilinoquinazoline Antiproliferative Agents Targeting Glioblastoma and Colorectal Carcinoma

In this scenario, the C-4 chlorine atom of 4-chloro-6-iodo-2-phenylquinazoline undergoes microwave-mediated N-arylation with substituted anilines to generate 4-anilinoquinazoline derivatives. This transformation has yielded compounds with IC₅₀ values as low as 2.0 µM against T98G human glioblastoma cells and 2.8 µM against HCT-116 colorectal carcinoma cells [1]. The demonstrated antiproliferative activity against these therapeutically challenging cancer types positions the title compound as a strategic intermediate for medicinal chemistry programs developing kinase-targeted anticancer agents. The C-6 iodine remains available for additional diversification via cross-coupling, enabling parallel optimization of pharmacophore properties without compromising the established 4-anilinoquinazoline scaffold.

Anti-Inflammatory Drug Discovery Using the 4-Chloro-6-iodo-2-phenylquinazoline Scaffold as a Validated Starting Point

This scenario applies to medicinal chemistry programs targeting inflammatory diseases. Compounds synthesized via cyclization of 2-(4-chlorophenyl)-4-chloro-6-iodoquinazoline (a close analog) with semicarbazide or acid hydrazide, and via reaction with amines and amino acid esters, have demonstrated anti-inflammatory activity comparable to indomethacin in the carrageenin-induced paw edema model [1]. This established efficacy benchmark validates the 4-chloro-6-iodo-2-phenylquinazoline scaffold as a privileged starting point for anti-inflammatory drug discovery. Researchers can leverage the dual halogenation pattern to generate focused libraries of quinazoline-based anti-inflammatory candidates with demonstrated in vivo activity comparable to a clinically established NSAID.

Development of BCRP Inhibitors to Overcome Multidrug Resistance in Cancer Chemotherapy

This scenario addresses the critical therapeutic challenge of multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2) efflux transporter. SAR studies of 4-substituted-2-phenylquinazolines have established that substitution at the 4-position with an amine-containing linker bearing a phenyl ring yields potent BCRP inhibitors, with meta-substitution on the pendant phenyl ring enhancing inhibitory activity [1]. Notably, a 4-anilino-2-phenylquinazoline derivative achieved an IC₅₀ of 0.13 µM against BCRP, surpassing the potency of Ko143 (IC₅₀ = 0.25 µM), the most potent known BCRP inhibitor [2]. The C-4 chlorine of the title compound provides the precise synthetic handle required to install these validated 4-substituents, positioning this compound as an essential intermediate for developing BCRP inhibitors as chemosensitizing agents in oncology.

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